2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl-
Description
2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl- (C₅H₅NO₂S, MW 143.16) is a heterocyclic compound featuring a six-membered thiazine ring with two ketone groups at positions 2 and 4 and a methyl substituent at position 3. Its structure enables diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The methyl group at position 5 may enhance stability and influence biological activity, though specific data on its applications remain inferred from structurally similar compounds.
Properties
CAS No. |
10048-54-1 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
5-methyl-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-5(8)6-4(3)7/h2H,1H3,(H,6,7,8) |
InChI Key |
RHWUNRXGCOWRKD-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=O)NC1=O |
Canonical SMILES |
CC1=CSC(=O)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 5-methyl-2H-1,3-thiazine-2,4(3H)-dione with structurally related heterocyclic compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle Type |
|---|---|---|---|---|
| 5-Methyl-2H-1,3-thiazine-2,4(3H)-dione | C₅H₅NO₂S | 143.16 | 5-methyl | Thiazine |
| 3-Phenyl-2H-1,3-thiazine-2,4(3H)-dione [CAS 880-84-2] | C₁₀H₉NO₂S | 207.26 | 3-phenyl | Thiazine |
| 2-Thio-2H-1,3-benzoxazine-2,4(3H)-dione [CAS 96-69-5] | C₈H₅NO₂S | 179.20 | Benzoxazine core, 2-thio | Benzoxazine |
| 2H-1,3-Benzoxazine-2,4(3H)-dione [CAS 2037-95-8] | C₈H₅NO₃ | 167.13 | Benzoxazine core | Benzoxazine |
Key Observations :
- Heterocycle Differences : Benzoxazine derivatives (e.g., CAS 96-69-5 and 2037-95-8) replace sulfur with oxygen in the heterocycle, altering electronic properties and toxicity profiles .
Toxicity Profiles
Key Insight : The 2-thio-benzoxazine derivative (CAS 96-69-5) is markedly more toxic than thiazine-dione analogs, likely due to reactive sulfur and nitrogen groups .
Industrial and Pharmaceutical Relevance
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2H-1,3-thiazine-2,4(3H)-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, hydrazone metal complexes of related thiazine-diones are synthesized by refluxing hydrazide precursors with ketones in ethanol, followed by metal coordination under controlled pH (e.g., using Cu(II) or Co(II) salts) . Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time (8–12 hours), and stoichiometric ratios to improve yields (reported up to 75–85%) .
Q. How are structural and purity characteristics of this compound validated in synthetic workflows?
- Methodology : Characterization typically employs:
- Spectroscopy : FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and thiazine ring vibrations; UV-Vis for π→π* transitions in aromatic systems.
- Elemental Analysis : Confirms molecular formula (e.g., C₅H₅N₂O₂S).
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria in the thiazine-dione core) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FT-IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) | |
| UV-Vis | λ_max = 265 nm (π→π*) |
Q. What are the acute toxicity profiles of this compound, and what safety protocols are critical during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
